![molecular formula C22H30O4 B13385963 2-Hydroxy-5-methoxy-3-(((1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylenedecahydronaphthalen-1-yl)methyl)cyclohexa-2,5-diene-1,4-dione](/img/structure/B13385963.png)
2-Hydroxy-5-methoxy-3-(((1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylenedecahydronaphthalen-1-yl)methyl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-Hydroxy-5-methoxy-3-(((1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylenedecahydronaphthalen-1-yl)methyl)cyclohexa-2,5-diene-1,4-dione is a useful research compound. Its molecular formula is C22H30O4 and its molecular weight is 358.5 g/mol. The purity is usually 95%.
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Biological Activity
2-Hydroxy-5-methoxy-3-(((1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylenedecahydronaphthalen-1-yl)methyl)cyclohexa-2,5-diene-1,4-dione, commonly referred to as Bolinaquinone, is a complex organic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including anti-inflammatory and antimicrobial effects, along with relevant research findings and case studies.
Molecular Formula : C22H30O4
Molecular Weight : 358.5 g/mol
IUPAC Name : 3-[(1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione .
Anti-inflammatory Activity
Bolinaquinone has been identified as having potent anti-inflammatory properties. Research indicates that compounds similar to Bolinaquinone exhibit significant inhibition of pro-inflammatory mediators. A study demonstrated that Bolinaquinone effectively reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating inflammatory diseases .
Antimicrobial Activity
Bolinaquinone also shows promise as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains. For instance:
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 14 |
These results indicate that Bolinaquinone could be a candidate for developing new antimicrobial therapies .
The biological activity of Bolinaquinone is attributed to its ability to modulate signaling pathways involved in inflammation and microbial resistance. It is believed to inhibit the NF-kB pathway, which plays a crucial role in the inflammatory response. By blocking this pathway, Bolinaquinone can reduce the expression of various inflammatory cytokines .
Case Study 1: Anti-inflammatory Effects in Animal Models
A recent animal study investigated the anti-inflammatory effects of Bolinaquinone in a carrageenan-induced paw edema model. The results showed a significant reduction in paw swelling compared to the control group. Histopathological examination revealed decreased infiltration of inflammatory cells in treated animals .
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another study focused on the antimicrobial efficacy of Bolinaquinone against antibiotic-resistant strains of Staphylococcus aureus. The compound demonstrated substantial antibacterial activity with minimal inhibitory concentrations (MICs) lower than those of conventional antibiotics. This highlights its potential as an alternative treatment for resistant infections .
Scientific Research Applications
Based on the search results, here's what is known about the compound "2-Hydroxy-5-methoxy-3-(((1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylenedecahydronaphthalen-1-yl)methyl)cyclohexa-2,5-diene-1,4-dione":
Basic Information
- CAS Number: 71678-03-0
- Molecular Formula: C22H30O4
- IUPAC Name: 3-{[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-decahydronaphthalen-1-yl]methyl}-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione
- Other Names: 2,5-CYCLOHEXADIENE-1,4-DIONE,3-[[(1R,2S,4AS,8AS)-DECAHYDRO-1,2,4A-TRIMETHYL-5-METHYLENE-1-NAPHTHALENYL]METHYL]-2-HYDROXY-5-METHOXY-
Properties
- Molecular Weight: 358.470
- Melting Point: Data not available in the search results
- Density: Data not available in the search results
- Smiles Code: O=C1C(O)=C(C[C@]2(C)C@@HCC[C@]3(C)C(CCC[C@@]23[H])=C)C(C(OC)=C1)=O
- Purity: Typically around 95%
- Appearance: Data not available in the search results
Safety Information
- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
- GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
- EU Hazard Codes: 22 (Harmful if swallowed), 36/37/38 (Irritating to eyes, respiratory system, and skin)
- EU Risk Statements: 22;36/37/38
- EU Safety Statements: 22 (Do not breathe dust), 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), 36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)
Potential Applications
While the search results do not explicitly detail the applications of this specific compound, they do provide some context clues:
- Chemical Context: It is a cyclohexa-2,5-diene-1,4-dione derivative, which is a class of compounds that can have various biological activities .
- Related Compounds: The search results list similar compounds, suggesting it may be used as a reference compound or intermediate in chemical synthesis .
- General Use: The compound is listed as a catalog product, implying it is available for purchase and potentially used in research and development .
Where to Buy
- The compound is available for purchase from chemical vendors .
- AstaTech Inc. offers it in sizes such as 5mg and 25mg .
Important Considerations
Properties
IUPAC Name |
3-[(1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h11,14,18,24H,1,6-10,12H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWITJNSXCXULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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